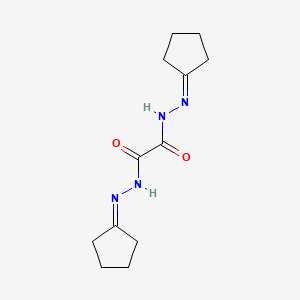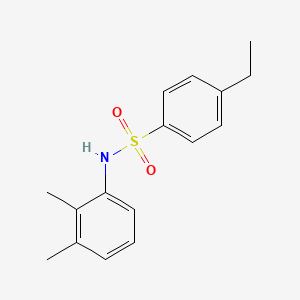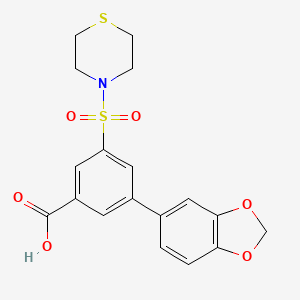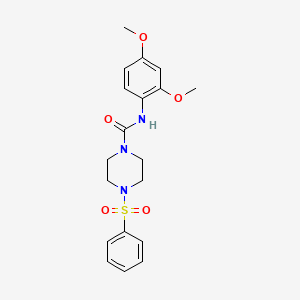
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide, also known as DCEH, is a compound that has been extensively studied for its potential therapeutic applications. It is a hydrazide derivative that has been synthesized through various methods and has been found to possess several biological activities.
Mécanisme D'action
The mechanism of action of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide is not fully understood. However, it has been proposed that N'~1~,N'~2~-dicyclopentylideneethanedihydrazide may exert its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under various conditions and can be stored for extended periods. However, N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has some limitations for lab experiments. It is insoluble in water and organic solvents, which limits its use in some assays. It is also relatively expensive compared to other compounds with similar biological activities.
Orientations Futures
There are several future directions for the study of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods for N'~1~,N'~2~-dicyclopentylideneethanedihydrazide and its derivatives. Additionally, the development of new formulations and delivery methods for N'~1~,N'~2~-dicyclopentylideneethanedihydrazide may enhance its therapeutic efficacy. Finally, the evaluation of the safety and toxicity of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide in animal models and humans is necessary for its potential clinical use.
Méthodes De Synthèse
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide can be synthesized through various methods, including the reaction of hydrazine hydrate with cyclopentanone in the presence of an acid catalyst. Another method involves the reaction of cyclopentanone with hydrazine hydrate in the presence of acetic acid and then further reaction with cyclopentanone in the presence of sulfuric acid. N'~1~,N'~2~-dicyclopentylideneethanedihydrazide can also be synthesized through the reaction of cyclopentanone with hydrazine hydrate in the presence of acetic acid and then further reaction with cyclopentadiene in the presence of sulfuric acid.
Applications De Recherche Scientifique
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess several biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Propriétés
IUPAC Name |
N,N'-bis(cyclopentylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c17-11(15-13-9-5-1-2-6-9)12(18)16-14-10-7-3-4-8-10/h1-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILIOYSWAURUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NN=C2CCCC2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)
![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5315661.png)
![4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5315663.png)

![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)
